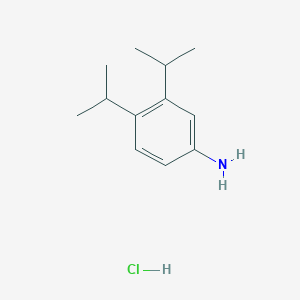
3,4-Bis(propan-2-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H20ClN. It is also known by its IUPAC name, 3,4-diisopropylaniline hydrochloride. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring at the 3 and 4 positions, along with an aniline group and a hydrochloride salt. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(propan-2-yl)aniline hydrochloride typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and isopropyl bromide or chloride as the alkylating agent. The reaction is usually performed in an organic solvent such as ethanol or acetone, and the product is isolated by acidification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
Scientific Research Applications
3,4-Bis(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(propan-2-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved can vary, but it often affects cellular processes by binding to specific proteins or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(propan-2-yl)aniline: Similar structure but with isopropyl groups at the 2 and 4 positions.
2,6-Diisopropylaniline: Isopropyl groups at the 2 and 6 positions.
4-Isopropylaniline: Single isopropyl group at the 4 position.
Uniqueness
3,4-Bis(propan-2-yl)aniline hydrochloride is unique due to the specific positioning of the isopropyl groups, which can influence its chemical reactivity and physical properties. This unique structure can result in distinct interactions with other molecules and different applications compared to its analogs.
Properties
Molecular Formula |
C12H20ClN |
|---|---|
Molecular Weight |
213.75 g/mol |
IUPAC Name |
3,4-di(propan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-8(2)11-6-5-10(13)7-12(11)9(3)4;/h5-9H,13H2,1-4H3;1H |
InChI Key |
ITHBVPVQQLNAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


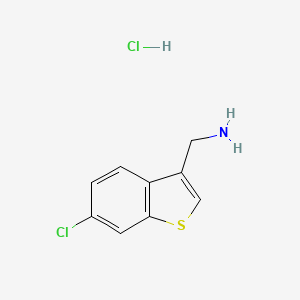



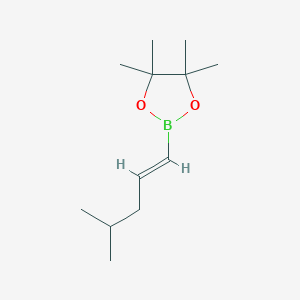

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
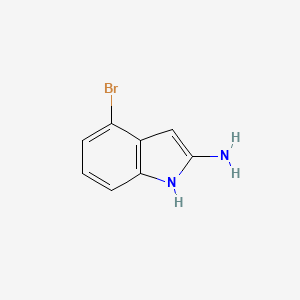
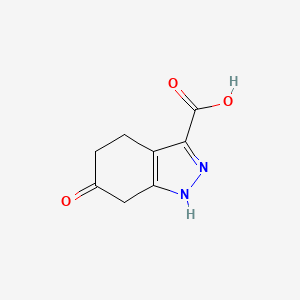
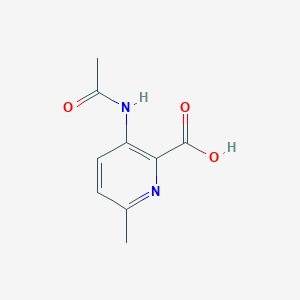


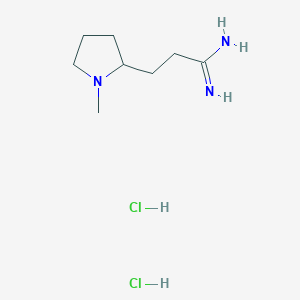
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
